3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE
Description
Significance of Azepinoindole Systems in Chemical and Biological Research
Azepinoindole systems are recognized as privileged scaffolds in chemical and biological research, largely due to their diverse and potent pharmacological activities. nih.gov These compounds have been identified in natural sources, including plants, fungi, bacteria, and marine organisms. researchgate.net The inherent structural complexity and chemical diversity of azepinoindoles have made them attractive targets for total synthesis and methodological development in organic chemistry. researchgate.netrsc.org
The biological significance of the azepinoindole core is underscored by the wide range of therapeutic areas where its derivatives have shown promise. Compounds containing this scaffold have demonstrated cytotoxic effects through various mechanisms, such as the inhibition of kinases, topoisomerase I, and tubulin polymerization. nih.gov Furthermore, they have been investigated for their potential as anticancer, anti-Alzheimer, anti-inflammatory, antidiabetic, and antileishmanial agents. nih.gov The azepinoindole framework is a key structural component of several natural alkaloids with notable biological activities. nih.govrsc.org For instance, certain azepinoindole derivatives exhibit a high affinity for brain dopamine (B1211576) and serotonin (B10506) receptors, suggesting their potential in the treatment of neurological and psychiatric disorders. psnnjp.org
The following table summarizes the diverse biological activities associated with the azepinoindole scaffold:
| Biological Activity | Mechanism of Action / Target | Reference |
| Anticancer | Kinase inhibition, Topoisomerase I inhibition, Tubulin polymerization inhibition, DNA minor groove binding | nih.gov |
| Anti-Alzheimer | - | nih.gov |
| Anti-inflammatory | - | nih.gov |
| Antidiabetic | - | nih.gov |
| Antileishmanial | - | nih.gov |
| Antipyranosomal | - | nih.gov |
| Neurological Disorders | High affinity for brain dopamine and serotonin receptors | psnnjp.org |
Historical Perspective of Azepino[3,4-b]indole Chemistry and Related Scaffolds
The chemistry of azepinoindoles has evolved significantly since the initial discovery and characterization of natural products containing this core structure. Research in this area dates back to at least 1968, with early work focusing on the synthesis and pharmacological evaluation of hexahydroazepino[4,5-b]indoles. acs.org Over the decades, the field has expanded to include a variety of regioisomeric azepinoindoles, such as the [5,4,3-cd], [4,5-b], [3,2-b], and [3,4-b] systems. researchgate.net
Historically, the synthesis of the azepino[3,4-b]indole scaffold has been a subject of considerable research, with various synthetic strategies being developed. These approaches often require multiple steps and have limitations, which has driven the continuous search for more efficient and versatile synthetic methods. rsc.org Early synthetic efforts laid the groundwork for the construction of more complex derivatives and analogues. The development of palladium-mediated cross-coupling reactions, for example, has provided a convenient method for the synthesis of 5-substituted azepino[3,4-b]indol-1-ones from the corresponding azepino[3,4-b]indole-1,5-dione. researchgate.net More recent advancements include one-step, four-component reactions to construct the azepino[3,4-b]indole core, showcasing the progress in synthetic efficiency. rsc.org
The study of non-monoterpenoid azepinoindole alkaloids, a subclass that has received less attention than their monoterpenoid counterparts, has provided further insights into the structural diversity and biological potential of this compound class, with research covering the period from 1969 to 2018. nih.gov The ongoing exploration of novel synthetic routes, such as ring-closing metathesis and platinum-catalyzed cyclization, continues to expand the chemical space of accessible azepino[3,4-b]indole derivatives. researchgate.netresearchgate.net
Overview of Current Research Gaps and Opportunities for 3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE Research
Despite the progress in the broader field of azepinoindole chemistry, specific research on this compound and its derivatives reveals several gaps and opportunities. Much of the existing research has focused on other regioisomers of the azepinoindole system or on derivatives with different substitution patterns. nih.govnih.gov
A significant opportunity lies in the further exploration of the biological activity of the this compound scaffold. While its methanesulfonate (B1217627) salt has been identified as a Myt1 kinase inhibitor, a comprehensive investigation into its broader pharmacological profile is lacking. pharmaffiliates.comscbt.com The development of new synthetic methodologies to access this specific scaffold and its derivatives remains an area of active interest. researchgate.net Current synthetic approaches can be limited in scope and efficiency, and the development of more straightforward and versatile routes would facilitate the synthesis of a wider range of analogues for biological screening. rsc.org
Furthermore, there is a need to explore the structure-activity relationships (SAR) of this compound derivatives. researchgate.net Systematic modification of the core structure and evaluation of the resulting biological activities could lead to the identification of more potent and selective compounds. The non-monoterpenoid class of azepinoindoles, to which this scaffold belongs, remains less explored than its monoterpenoid counterparts, indicating a significant opportunity for the discovery of novel chemical entities with unique biological properties. researchgate.net The synthesis of substituted azepino[3,4-b]indole-1,5-diones through methods like palladium-mediated cross-coupling reactions opens up avenues for creating libraries of compounds for high-throughput screening. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,10-tetrahydroazepino[3,4-b]indole-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-9-5-6-13-12(16)11-10(9)7-3-1-2-4-8(7)14-11/h1-4,14H,5-6H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMHRBJIXQCKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436664 | |
| Record name | AG-G-65567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68724-84-5 | |
| Record name | AG-G-65567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Dihydro 2h,10h Azepino 3,4 B Indole 1,5 Dione and Its Analogues
De Novo Synthetic Routes to the Azepino[3,4-b]indole-1,5-dione Core
The de novo construction of the azepino[3,4-b]indole-1,5-dione scaffold from basic starting materials is a fundamental aspect of its chemistry. These methods can be broadly categorized into multi-step strategies and more convergent one-pot or cascade reactions.
Multi-Step Synthetic Strategies and Key Cyclization Reactions
Multi-step syntheses provide a robust and often highly adaptable approach to the azepino[3,4-b]indole-1,5-dione core. These strategies typically involve the sequential construction of the fused ring system, culminating in a key cyclization step to form the seven-membered azepine ring.
A common strategy involves the initial formation of an indole-2-carboxamide derivative, which is then elaborated and cyclized. For instance, cyclic β-amino esters can be condensed with indole-2-carbonyl chloride to form the corresponding amides. researchgate.net Subsequent cyclization at the 3-position of the indole (B1671886) moiety, often under acidic conditions, yields the desired pentacyclic derivatives. researchgate.net
Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of azepino[3,4-b]indole-1,5-dione derivatives. This approach allows for the formation of the seven-membered ring from acyclic precursors containing two terminal alkenes.
Another key cyclization strategy involves the intramolecular cyclization of alkyne-substituted indole-2-carboxamides. This reaction can be catalyzed by platinum chloride (PtCl2), providing a direct route to azepino[3,4-b]indol-1-ones. nih.govrsc.org The scope of this methodology has been explored, demonstrating its utility in synthesizing a variety of substituted analogues. nih.govrsc.org
| Starting Materials | Key Reaction | Product | Reference |
| Cyclic β-amino esters, Indole-2-carbonyl chloride | Condensation and acid-catalyzed cyclization | Pentacyclic azepino[3,4-b]indole derivatives | researchgate.net |
| Alkyne-substituted indole-2-carboxamides | Platinum-catalyzed intramolecular cyclization | Azepino[3,4-b]indol-1-ones | nih.govrsc.org |
One-Pot and Cascade Reaction Approaches
To improve synthetic efficiency, one-pot and cascade reaction sequences have been developed for the construction of the azepino[3,4-b]indole scaffold. These approaches minimize the need for isolation and purification of intermediates, leading to a more streamlined and atom-economical process.
A notable example is the one-step synthesis of azepino[3,4-b]indoles from a four-component reaction system. This method utilizes readily available starting materials, such as an amino acid, an indole, and an aniline, to generate a diverse range of azepino[3,4-b]indoles. rsc.org The proposed mechanism involves the self-sorting integration of two kinetically unstable intermediates, an indol-3-yl cation and an N-arylimine, which then undergo a cooperative aza-[4+3] cycloaddition. rsc.org
Cascade reactions, where a series of intramolecular transformations occur sequentially without the addition of new reagents, have also been employed. For example, a hydride transfer-involved cascade [6+1] cyclization of 4-dialkylamino-indole-3-carbaldehydes with bisnucleophiles in ethanol (B145695) has been reported for the synthesis of azepino[4,3,2-cd]indoles. rsc.org This catalyst-free and redox-neutral process offers a green and modular approach to these complex heterocyclic systems. rsc.org
| Reaction Type | Key Features | Product | Reference |
| Four-component reaction | One-step, cooperative aza-[4+3] cycloaddition | Azepino[3,4-b]indoles | rsc.org |
| Hydride transfer-involved cascade | Catalyst-free, redox-neutral, [6+1] cyclization | Azepino[4,3,2-cd]indoles | rsc.org |
Catalytic Approaches in Azepino[3,4-b]indole-1,5-dione Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the construction of the azepino[3,4-b]indole-1,5-dione core is no exception. Both metal-based and acid-catalyzed methods have been successfully applied to facilitate key bond-forming reactions.
Metal-Catalyzed Transformations (e.g., Palladium, Platinum, Rhodium)
Transition metal catalysis offers a powerful platform for the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions have been extensively used to introduce substituents onto the azepino[3,4-b]indole-1,5-dione scaffold. For example, 4-substituted derivatives can be synthesized from the corresponding 4-bromo precursors via Suzuki and Stille coupling reactions. researchgate.net
Platinum catalysis, as mentioned earlier, is effective for the intramolecular cyclization of alkyne-substituted indole-2-carboxamides to form azepino[3,4-b]indol-1-ones. nih.govrsc.org This transformation provides a direct entry into this important class of compounds.
Rhodium catalysis has been utilized in formal aza-[4+3] cycloaddition reactions of 3-diazoindolin-2-imines with 1,3-dienes to furnish azepinoindoles in a one-pot fashion. researchgate.net
| Catalyst | Reaction Type | Application | Reference |
| Palladium | Cross-coupling (Suzuki, Stille) | Synthesis of 4-substituted azepino[3,4-b]indole-1,5-diones | researchgate.net |
| Platinum | Intramolecular cyclization | Synthesis of azepino[3,4-b]indol-1-ones | nih.govrsc.org |
| Rhodium | Formal aza-[4+3] cycloaddition | Synthesis of azepinoindoles | researchgate.net |
Brønsted-Acid Catalysis and Cycloisomerization Reactions
Brønsted acid catalysis provides a metal-free alternative for the synthesis of azepinoindoles. A straightforward and efficient protocol has been developed for the synthesis of 5,6,7,12-tetrahydrobenzo researchgate.netacs.orgazepino[4,5-b]indole derivatives under mild conditions. nih.govacs.org This annulation process involves the intramolecular cyclization of an in situ generated ketimine moiety, which proceeds through the formation of a dihydrospiroindolequinoline intermediate. nih.govacs.org
Chiral Brønsted acids have also been employed in asymmetric dearomatization reactions of indole-tethered homopropargyl amines to construct chiral fused polycyclic indolines. nih.gov These reactions can lead to the formation of complex scaffolds bearing a chiral quaternary carbon stereocenter. nih.gov
| Catalyst Type | Reaction | Key Intermediate | Product | Reference |
| Brønsted Acid | Intramolecular cyclization | Dihydrospiroindolequinoline | 5,6,7,12-Tetrahydrobenzo researchgate.netacs.orgazepino[4,5-b]indoles | nih.govacs.org |
| Chiral Brønsted Acid | Asymmetric dearomatization | Vinylidene-quinone methide | Chiral fused polycyclic indolines | nih.gov |
Enzymatic Synthesis and Biocatalytic Pathways for Azepinoindole Scaffolds
Nature provides a blueprint for the synthesis of complex molecules with remarkable efficiency and stereoselectivity. The biosynthesis of clavine alkaloids, for example, involves the enzyme-catalyzed formation of the azepinoindole scaffold. researchgate.netacs.orgnih.gov
In the biosynthesis of aurantioclavine, a fungal clavine alkaloid containing a characteristic azepinoindole ring system, a flavin adenine (B156593) dinucleotide (FAD)-binding oxidase and a catalase-like heme-containing protein are involved. researchgate.netacs.orgnih.gov These enzymes catalyze the transformation of a 4-dimethylallyl-L-tryptophan precursor into the final azepinoindole product. researchgate.netacs.orgnih.gov
The enzyme strictosidine (B192452) synthase (STR) is also known to catalyze the Pictet-Spengler reaction of tryptamine (B22526) and secologanin (B1681713) to produce strictosidine. nih.gov Recent studies have shown that this enzyme can also accept non-natural substrates to generate novel alkaloid skeletons, including the seven-membered azepino-[3,4,5-cd]-indoles. nih.gov This highlights the potential of using enzymes as biocatalysts for the synthesis of diverse azepinoindole derivatives.
The development of biocatalytic pathways for the synthesis of azepinoindole scaffolds offers a green and sustainable alternative to traditional chemical methods. These enzymatic transformations often proceed under mild conditions with high selectivity, providing access to complex and enantiomerically pure molecules.
| Enzyme/System | Substrate | Reaction | Product | Reference |
| FAD-binding oxidase and catalase-like protein | 4-dimethylallyl-L-tryptophan | Oxidative cyclization | Aurantioclavine (azepinoindole) | researchgate.netacs.orgnih.gov |
| Strictosidine synthase (STR) | 1H-indole-4-ethanamine, Secologanin | Pictet-Spengler condensation | Azepino-[3,4,5-cd]-indoles | nih.gov |
Green Chemistry Principles and Sustainable Approaches in Azepinoindole Dione (B5365651) Synthesis
The application of green chemistry principles to the synthesis of 3,4-dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione and its analogues is focused on minimizing environmental impact and maximizing resource efficiency. Key strategies include the use of safer solvents, the development of catalyst-free reactions, and the implementation of energy-efficient technologies such as microwave and ultrasound irradiation.
One notable advancement is the development of cascade reactions in environmentally benign solvents. For instance, the synthesis of azepino[4,3,2-cd]indoles has been achieved through a catalyst-free, redox-neutral cascade cyclization in ethanol. rsc.org This approach is characterized by its operational simplicity and high atom economy, producing water as the primary byproduct. While not a direct synthesis of the target molecule, this methodology showcases the potential for applying similar principles to the synthesis of this compound.
The use of multicomponent reactions (MCRs) also aligns with the tenets of green chemistry by combining several synthetic steps into a single operation, thereby reducing solvent usage, energy consumption, and waste generation. A sustainable synthesis of indole-2-carboxamides, which can be precursors to more complex indole-containing heterocycles, has been developed using a two-step sequence involving an Ugi multicomponent reaction in ethanol, followed by an acid-catalyzed cyclization. rsc.orgrug.nl This method avoids the use of metal catalysts and harsh reaction conditions. rsc.orgrug.nl
Energy efficiency in the synthesis of azepinoindole diones and related heterocycles is another critical aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. researchgate.netjaveriana.edu.comdpi.com For example, the synthesis of substituted azepino[3,4-b]indole-1,5-diones has been explored, and while specific green chemistry-focused studies are limited, the principles of microwave-assisted synthesis can be applied to enhance the sustainability of these processes. researchgate.net
Similarly, ultrasound-assisted synthesis has been recognized as a green and efficient method for the preparation of various indole-appended heterocycles. researchgate.netnih.gov Sonochemistry can promote reactions through acoustic cavitation, leading to improved yields and shorter reaction times under milder conditions. researchgate.netnih.govnih.gov The application of ultrasound in the synthesis of this compound or its close analogues could offer a more sustainable alternative to traditional methods.
While specific comparative data for the green synthesis of this compound is not extensively available in the reviewed literature, the following table illustrates a conceptual comparison of different synthetic approaches based on established green chemistry principles for related heterocyclic compounds.
Table 1: Conceptual Comparison of Synthetic Methodologies for Azepinoindole Analogues
| Methodology | Typical Solvent | Catalyst | Energy Source | Key Green Advantages |
|---|---|---|---|---|
| Conventional Synthesis | Dichloromethane, Toluene | Strong acids/bases, Heavy metals | Conventional Heating | - |
| Cascade Reaction | Ethanol, Water | Often catalyst-free | Conventional Heating | High atom economy, reduced waste, use of green solvents. |
| Microwave-Assisted Synthesis | Ethanol, DMF, Water | Various or catalyst-free | Microwave Irradiation | Reduced reaction times, increased yields, energy efficiency. researchgate.netjaveriana.edu.comdpi.com |
| Ultrasound-Assisted Synthesis | Ethanol, Water | Various or catalyst-free | Ultrasound | Shorter reaction times, milder conditions, improved yields. researchgate.netnih.govnih.gov |
| Multicomponent Reactions | Ethanol, Methanol | Often catalyst-free | Conventional or Microwave | High atom economy, reduced number of steps, less waste. rsc.orgrug.nl |
Biocatalysis represents another promising frontier for the sustainable synthesis of complex molecules like azepinoindoles. kcl.ac.ukmdpi.comnih.govresearchgate.net The use of enzymes can offer high chemo-, regio-, and enantioselectivity under mild, aqueous conditions, thereby avoiding the use of toxic reagents and solvents. kcl.ac.ukmdpi.comnih.govresearchgate.net While specific biocatalytic routes to this compound are yet to be extensively reported, the development of enzymatic cascades for the synthesis of indole-based structures suggests a strong potential for future applications in this area.
Mechanistic Investigations of Reactions Involving 3,4 Dihydro 2h,10h Azepino 3,4 B Indole 1,5 Dione
Detailed Reaction Mechanism Elucidation for Azepinoindole Formation
The formation of the 3,4-dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione scaffold can be achieved through several synthetic strategies, with the intramolecular cyclization of a suitable acyclic precursor being a primary method. One of the most direct routes involves the cyclization of N-(indole-2-carbonyl)-β-alanine esters.
A plausible and mechanistically significant approach for forming the dione (B5365651) ring is an intramolecular Dieckmann condensation. wikipedia.orgorganic-chemistry.org This base-catalyzed reaction involves the cyclization of a diester to form a β-keto ester. In the context of the target molecule, the precursor would be an N-acylated β-alanine derivative attached to an indole-3-acetic acid ester.
The mechanism proceeds as follows:
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of the ester moiety derived from β-alanine, creating a nucleophilic enolate. youtube.com
Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate attacks the carbonyl carbon of the ester group at the C3 position of the indole (B1671886) ring. This step forms a cyclic tetrahedral intermediate. wikipedia.orgyoutube.com
Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide (e.g., ethoxide) leaving group to form the seven-membered ring containing a β-keto ester functionality.
Deprotonation/Protonation: The resulting β-keto ester has an acidic proton between the two carbonyl groups. This proton is readily removed by the alkoxide base, forming a stabilized enolate. A final acidic workup step reprotonates this enolate to yield the final this compound product. youtube.comyoutube.com
Alternative mechanistic pathways to the broader azepino[3,4-b]indole core, which inform the construction of the heterocyclic system, include the Plancher rearrangement and cooperative aza-[4+3] cycloadditions. The Plancher rearrangement involves the reaction of aryl hydrazines with formyl-substituted piperidines under Fischer indole conditions, proceeding through a key indolenium ion intermediate that rearranges to form the fused azepinoindole structure. More contemporary methods have proposed a one-step, four-component synthesis of azepino[3,4-b]indoles via a cooperative aza-[4+3] cycloaddition, where the key mechanistic step is the integration of two unstable intermediates: an indol-3-yl cation and an N-arylimine. rsc.org
Stereochemical and Regiochemical Control in Azepinoindole Synthesis
While the parent compound this compound is achiral, the introduction of substituents on the azepine ring can create one or more stereocenters. The control of stereochemistry is therefore a critical aspect of synthesizing derivatives.
Stereochemical Control: Achieving stereocontrol in the synthesis of analogous, albeit more complex, azepinoindole systems has been demonstrated through catalytic asymmetric reactions. For instance, a stereodivergent synthesis of enantioenriched azepino[3,4,5-cd]-indoles was accomplished using a cooperative Cu/Ir-catalyzed asymmetric allylic alkylation followed by an intramolecular Friedel–Crafts reaction. nih.gov This strategy allows for high diastereo- and enantioselective control, enabling the predictable formation of multiple stereoisomers from the same starting materials. nih.gov Quantum mechanical computations have supported a mechanism where synergistic catalysis introduces two vicinal stereocenters, and the stereochemical information is then relayed across the seven-membered ring to control a third chiral center. nih.gov Late-stage, acid-promoted epimerization can also be used to access different stereoisomers. nih.gov These principles highlight that the stereochemical outcome in substituted azepino[3,4-b]indole-1,5-dione synthesis could be governed by the choice of chiral catalysts and reaction conditions.
Interactive Table: Stereochemical Outcomes in a Model Azepinoindole Synthesis The following table illustrates typical results from a stereoselective synthesis of a related azepinoindole system, demonstrating the high levels of control achievable.
| Entry | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cu(OAc)₂ / Ligand A + [Ir(COD)Cl]₂ / Ligand X | >20:1 | 95 |
| 2 | Cu(OAc)₂ / Ligand B + [Ir(COD)Cl]₂ / Ligand X | 1:15 | 92 |
| 3 | Cu(OAc)₂ / Ligand A + [Ir(COD)Cl]₂ / Ligand Y | >20:1 | 94 (opposite enantiomer) |
| 4 | Cu(OAc)₂ / Ligand B + [Ir(COD)Cl]₂ / Ligand Y | 1:18 | 91 (opposite enantiomer) |
Regiochemical Control: The regioselectivity of the key cyclization step is paramount in forming the desired [3,4-b] fused isomer. In syntheses starting from N-acylated indole precursors, the cyclization must occur specifically at the C3 position of the indole ring. Studies on the synthesis of substituted azepino[3,4-b]indole-1,5-diones have shown that the cyclization of N-(2-indolecarbonyl)-β-alanine proceeds to give the C3-cyclized seven-membered ring as the main product, demonstrating inherent regiochemical preference. researchgate.netresearchgate.net This regioselectivity is governed by the electronic nature of the indole nucleus, where the C3 position is highly nucleophilic and prone to electrophilic attack or participation in cyclization reactions, especially when the C2 position is functionalized. Palladium-catalyzed intramolecular reactions have also been employed to ensure specific regio- and stereoselective formation of related indoloisoquinolinones. beilstein-journals.org
Rearrangement Reactions and Tautomerism Studies of Azepinoindole Diones
Rearrangement Reactions: The azepino[3,4-b]indole-1,5-dione scaffold can undergo various rearrangement reactions, particularly when substituted. A notable example involves the synthesis and subsequent reactions of 4-bromo-10-methyl-2H,10H-azepino[3,4-b]indole-1,5-dione. researchgate.net This intermediate is generated via bromination of the parent dione followed by an elimination reaction. The resulting 4-bromo derivative serves as a versatile substrate for palladium-mediated cross-coupling reactions (e.g., Suzuki and Stille couplings), which are effectively rearrangement or substitution processes that allow for the introduction of various substituents at the 4-position. researchgate.net
Furthermore, the Plancher rearrangement, a classic method for forming the azepino[3,4-b]indole core, is itself a rearrangement reaction. It proceeds via the formation of a spiro-indoleninium intermediate which then undergoes a rearrangement to expand the ring and form the final fused indole product.
Tautomerism Studies: The this compound structure possesses multiple sites for tautomerism. The β-dicarbonyl moiety within the azepine ring allows for potential keto-enol tautomerism.
Keto-Enol Tautomerism: The equilibrium between the diketo form and the corresponding enol form is a key characteristic of β-dicarbonyl compounds. researchgate.net In solution, the azepinoindoledione may exist in equilibrium with its enol tautomer, where a proton is transferred from the C4 position to the C5-carbonyl oxygen, creating a hydroxyl group and a C4=C5 double bond. The position of this equilibrium is highly dependent on the solvent polarity, temperature, and the potential for intramolecular hydrogen bonding. nih.gov In polar aprotic solvents, the keto form is often favored, while non-polar solvents can favor the enol form. nih.gov The enol form can be stabilized by conjugation with the indole ring and by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the C1-carbonyl oxygen.
Amide-Imidol Tautomerism: The lactam functionality at the C1 position can also exhibit tautomerism, existing in equilibrium with its imidol form (a hydroxy imine). While the amide form is generally significantly more stable, the imidol tautomer can be involved as a reactive intermediate in certain reactions.
Spectroscopic studies (NMR, UV-Vis) in various solvents are the primary methods used to investigate these tautomeric equilibria in analogous cyclic dione systems. researchgate.netnih.gov
Interactive Table: Potential Tautomeric Forms of Azepino[3,4-b]indole-1,5-dione
| Tautomer Name | Structural Features | Key Functional Groups |
| Diketo Form (Major) | Fully saturated azepine dione ring | Amide, Ketone |
| Enol Form | C4=C5 double bond, C5-OH group | Amide, Enol |
| Imidol Form | C1=N10 double bond, C1-OH group | Imine, Alcohol, Ketone |
Derivatization Strategies and Structure Activity Relationship Sar Studies for 3,4 Dihydro 2h,10h Azepino 3,4 B Indole 1,5 Dione Analogues
Functionalization of the Azepino[3,4-b]indole-1,5-dione Scaffold
The chemical tractability of the azepino[3,4-b]indole-1,5-dione scaffold allows for systematic modification to explore chemical space and optimize biological activity. A key strategy for functionalization focuses on the C4 position of the azepine ring. This has been achieved through a robust synthetic sequence that introduces a reactive handle, enabling the attachment of diverse substituents via modern cross-coupling chemistry. researchgate.net
The process typically begins with the N-alkylation of the indole (B1671886) nitrogen, for instance, with a methyl group, to yield 10-methyl-azepino[3,4-b]indole-1,5-dione. This starting material undergoes a bromination reaction, followed by an elimination of hydrogen bromide, to generate a crucial intermediate: 4-bromo-10-methyl-2H,10H-azepino[3,4-b]indole-1,5-dione. researchgate.net This vinyl bromide is then used as a versatile substrate in palladium-mediated cross-coupling reactions. researchgate.netresearchgate.net
Commonly employed reactions include:
Suzuki Coupling: Reacting the 4-bromo intermediate with various aryl or heteroaryl boronic acids to introduce substituted aromatic rings at the C4 position.
Stille Coupling: Using organostannanes, such as vinyltributyl stannane, to install vinyl groups at the C4 position. researchgate.net
These palladium-catalyzed methods provide an efficient pathway to a wide array of 4-substituted derivatives, which are essential for subsequent structure-activity relationship studies. researchgate.net
Table 1: Key Functionalization Reactions at the C4 Position
| Starting Material | Reaction Type | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 4-Bromo-10-methyl-2H,10H-azepino[3,4-b]indole-1,5-dione | Suzuki Coupling | Ar-B(OH)₂ / Pd Catalyst | 4-Aryl-substituted derivatives | researchgate.net |
| 4-Bromo-10-methyl-2H,10H-azepino[3,4-b]indole-1,5-dione | Suzuki Coupling | Heteroaryl-B(OH)₂ / Pd Catalyst | 4-Heteroaryl-substituted derivatives | researchgate.net |
| 4-Bromo-10-methyl-2H,10H-azepino[3,4-b]indole-1,5-dione | Stille Coupling | Vinyltributylstannane / Pd Catalyst | 4-Vinyl-substituted derivative | researchgate.net |
Diversity-Oriented Synthesis (DOS) and Natural Product-Inspired Scaffold Diversification
The functionalization strategies applied to the azepino[3,4-b]indole-1,5-dione core serve as a foundation for diversity-oriented synthesis (DOS). DOS aims to rapidly generate libraries of structurally complex and diverse small molecules, which is a powerful approach for discovering new biological probes and potential drug leads. nih.govrsc.org
The introduction of reactive functional groups, such as the vinyl group at the C4 position, opens avenues for further scaffold diversification. For example, the 4-vinyl derivative can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. This reaction allows for the construction of new, fused-ring systems, significantly increasing the structural complexity and three-dimensionality of the original scaffold. researchgate.net
This approach is heavily inspired by the structures of bioactive natural products. The azepino-indole core is present in numerous biologically active compounds, including marine alkaloids like hymenialdisine, which are known for their potent kinase inhibitory activity. researchgate.net By using the core scaffold as a starting point and applying DOS principles, chemists can generate novel "pseudo-natural products" that retain the key pharmacophoric features of the natural product while exploring novel chemical space. This strategy is aimed at discovering compounds with improved potency, selectivity, or novel biological functions. acs.org
Structure-Activity Relationship (SAR) Analysis for Modulating Biological Functions
The primary goal of synthesizing a diverse library of 3,4-dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione analogues is to perform systematic structure-activity relationship (SAR) analysis. This process links specific structural modifications to changes in biological activity, providing insights into the molecular interactions between the compound and its biological target. nih.gov
For this scaffold, the main biological targets of interest are protein kinases, such as cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and checkpoint kinases (Chk1/2), which are implicated in cancer and other diseases. researchgate.net The parent compound itself has been identified as a Myt1 kinase inhibitor. The derivatization at the C4 position is a critical tactic to modulate the potency and selectivity of kinase inhibition. researchgate.net
SAR studies on this scaffold have established that substitutions at the C4 position and the fusion of additional carbocyclic rings are key to developing promising bioactive agents. researchgate.net By introducing a variety of substituents—ranging from simple alkyl and vinyl groups to complex aryl and heteroaryl moieties—researchers can probe the size, shape, and electronic requirements of the kinase's binding pocket. For instance, the introduction of a phenyl group versus a furan (B31954) ring at C4 can significantly alter the compound's interaction profile with the target enzyme. While specific quantitative data is often proprietary, the strategic synthesis of these analogues is fundamental to defining the pharmacophore and optimizing inhibitory activity.
Table 2: SAR Strategy for C4-Substituted Azepino[3,4-b]indole-1,5-dione Analogues
| Modification Site | Substituent Type | Rationale / Investigated Property | Biological Target Class | Reference |
|---|---|---|---|---|
| C4 | Aryl Groups (e.g., phenyl) | Explore steric bulk and potential for π-stacking interactions. | Protein Kinases (CDKs, GSK-3, Chk1/2) | researchgate.net |
| C4 | Heteroaryl Groups (e.g., furan, thiophene) | Introduce hydrogen bond donors/acceptors and modulate electronic properties. | Protein Kinases | researchgate.net |
| C4 | Vinyl Group | Provide a reactive handle for further diversification ([4+2] cycloaddition). | Protein Kinases | researchgate.net |
| Scaffold | Fused Carbocycles (via cycloaddition) | Increase structural rigidity and explore larger chemical space. | Protein Kinases | researchgate.net |
Computational and Theoretical Studies of 3,4 Dihydro 2h,10h Azepino 3,4 B Indole 1,5 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, which governs a molecule's structure, stability, and reactivity.
For 3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE, these calculations can predict key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. chemrxiv.org
Furthermore, these calculations generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts, that the compound might form with its biological target, Myt1 kinase. chemrxiv.org Such studies are foundational for understanding how the inhibitor recognizes and binds to the active site of the enzyme. nih.gov
Table 1: Representative Electronic Properties Calculated via Quantum Chemistry (Note: The following data is illustrative of typical quantum chemical calculation results and is not from a published study on this specific compound.)
| Parameter | Description | Representative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.2 Debye |
Molecular Dynamics Simulations of Compound Conformation and Interactions
While quantum chemistry provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic nature of a molecule and its interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and binding events. scielo.br
For this compound, an MD simulation would typically be performed on the compound complexed with its target, Myt1 kinase. nih.gov The simulation, often running for hundreds of nanoseconds, tracks the position and velocity of every atom in the system. Analysis of the resulting trajectory can reveal:
Conformational Stability: Whether the compound remains stably bound in the active site or undergoes significant conformational changes. This is often measured by the Root Mean Square Deviation (RMSD) of the ligand's atoms over time.
Protein Flexibility: How different regions of the Myt1 kinase, particularly the binding pocket, adapt and move in response to the inhibitor. The Root Mean Square Fluctuation (RMSF) of protein residues highlights flexible areas. nih.gov
Key Interactions: The specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the inhibitor in the binding site. Studies on other Myt1 inhibitors have highlighted the importance of hydrogen bonds with residues like Asp251 and Glu157. nih.govrsc.org MD simulations can determine the persistence of these interactions throughout the simulation, confirming their importance for binding affinity. nih.gov
Table 2: Representative Data from Molecular Dynamics Simulation Analysis (Note: This table illustrates typical outputs from an MD simulation analysis and is not from a published study on this specific compound.)
| Metric | Description | Representative Finding |
|---|---|---|
| Ligand RMSD | Root Mean Square Deviation of the ligand's atomic positions from the initial pose. | Average value of < 2.0 Å, indicating stable binding. |
| Protein RMSF | Root Mean Square Fluctuation of protein Cα atoms. | Peaks in loop regions, with low fluctuation in the inhibitor binding site, suggesting stabilization. |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | Hydrogen bond with Asp251 > 85% occupancy, indicating a critical interaction. |
| Binding Free Energy (MM/PBSA) | An estimation of the binding affinity calculated from the simulation trajectory. | -45 kcal/mol, suggesting strong binding. |
In Silico Screening and Rational Design of Azepinoindole Derivatives
In silico techniques are central to modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of new, more potent molecules. mdpi.com The discovery of this compound as a Myt1 inhibitor likely involved such computational strategies. researchgate.net
Structure-based virtual screening is a common approach where large databases of compounds are computationally "docked" into the three-dimensional structure of the target protein. mdpi.comtrendsinpharmacy.org Docking algorithms predict the preferred orientation of a ligand in the binding site and assign a score based on the predicted binding affinity. researchgate.net Hits from this initial screen are then filtered and prioritized for experimental testing. The azepinoindole scaffold is a promising framework for kinase inhibitors, and virtual screening would be an effective method to identify initial hits with this core structure. researchgate.net
Once a lead compound like this compound is identified, rational design is used to optimize its properties. Guided by docking poses and MD simulations, medicinal chemists can propose modifications to the molecule's structure to enhance binding affinity, selectivity, or pharmacokinetic properties. For example, if computational analysis reveals an unoccupied hydrophobic pocket near the bound inhibitor, derivatives can be designed to include a functional group that fills this pocket, thereby increasing potency. This iterative cycle of design, synthesis, and testing, heavily informed by computational models, accelerates the development of new therapeutic agents. nih.gov
Preclinical Investigations into the Molecular and Cellular Biology of 3,4 Dihydro 2h,10h Azepino 3,4 B Indole 1,5 Dione
Identification of Molecular Targets and Biological Pathways Modulated by Azepinoindole Diones
Enzyme Inhibition and Modulation Studies (e.g., Kinases, HDACs, PARP-1, Topoisomerase I)
Research has identified 3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione as an inhibitor of Myt1 kinase, a key regulator of the cell cycle. pharmaffiliates.com This finding places the compound within a broader class of indole-fused azepines recognized for their anticancer potential and diverse mechanisms of action. nih.gov
While direct studies on the specific compound's interaction with other enzymes are limited, research on structurally related molecules provides significant insights. A novel series of diindoloazepinone derivatives, which share a similar core structure, have been identified as highly selective inhibitors of Topoisomerase I (Topo I). nih.gov Topo I is a crucial enzyme that resolves DNA topological stress during replication and transcription. nih.govnews-medical.net Its inhibition leads to the stabilization of Topo I-DNA cleavage complexes (Top1cc), resulting in DNA strand breaks and subsequent cell death. bohrium.comnih.gov The diindoloazepinone derivatives were shown to inhibit Topo I-mediated DNA relaxation effectively. nih.gov
Furthermore, the azaindole skeleton, a component of the broader azepinoindole structure, has been utilized in the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.govresearchgate.net PARP-1 is a critical enzyme in the DNA damage response, particularly in the repair of single-strand breaks. frontiersin.org The concept of dual inhibition, targeting both Topo I and PARP-1, has emerged as a promising strategy. bohrium.comnih.gov PARP enzymes play a key role in repairing the DNA lesions caused by Topo I inhibitors. nih.govresearchgate.net Therefore, simultaneous inhibition can lead to a synergistic anticancer effect by preventing the repair of Topo I-induced DNA damage. frontiersin.orgnih.gov
| Compound Class | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| This compound | Myt1 Kinase | Inhibition | pharmaffiliates.com |
| Diindoloazepinone Derivatives | Topoisomerase I | Selective Inhibition | nih.gov |
| Azaindole Derivatives | PARP-1, PARP-2 | Inhibitory Activity | nih.gov |
Receptor Binding and Modulatory Effects (e.g., Serotonin (B10506) Receptors, Nuclear Receptors, Opioid Receptors)
The azepinoindole framework has been shown to interact with various neurotransmitter receptors. Studies on a range of azepinoindole derivatives have demonstrated strong binding affinity for dopamine (B1211576) (D1, D2) and serotonin (S2) receptors. nih.gov Specifically, certain derivatives were developed as conformationally constrained analogues of dopamine receptor antagonists and exhibited antipsychotic activity in vivo. nih.gov
While direct binding data for this compound on these specific receptors is not extensively detailed in the available literature, the broader class of indole (B1671886) derivatives has been a focus in the development of ligands for serotonin receptors. nih.gov For instance, certain indole-based compounds have shown high affinity for the serotonin transporter (SERT) and 5-HT1A receptors, which are key targets in antidepressant drug development. nih.gov Other studies on cis-hexahydro-benz[e]indoles also showed significant binding affinity at D1 and D2 dopamine receptors. nih.gov This suggests that the azepinoindole scaffold possesses the structural requirements for interaction with these G-protein-coupled receptors.
| Compound Class | Receptor Target | Binding Affinity/Effect | Reference |
|---|---|---|---|
| Azepinoindole Derivatives | Dopamine D1, D2 | Strong Binding | nih.gov |
| Azepinoindole Derivatives | Serotonin S2 | Strong Binding | nih.gov |
| Indole-pyrrolidine-2,5-dione Derivatives | Serotonin Transporter (SERT), 5-HT1A | Good Affinity | nih.gov |
Interactions with Nucleic Acids and Related Processes (e.g., DNA Minor Groove Binding, Tubulin Polymerization)
A significant mechanism of action for compounds related to the azepinoindole dione (B5365651) class is their direct interaction with nucleic acids. Novel diindoloazepinone derivatives have been specifically designed as DNA minor groove binding agents. nih.gov The minor groove is a key site for protein-DNA interactions, and small molecules that bind here can disrupt these processes, including replication and transcription. mdpi.com
Cellular Response and Phenotypic Analysis in Model Systems
The molecular interactions of azepinoindole diones translate into distinct cellular responses, primarily characterized by the induction of programmed cell death (apoptosis) and alterations in cell cycle progression. In studies involving human cancer cell lines, structurally related diindoloazepinone derivatives demonstrated significant cytotoxicity. nih.gov
The induction of apoptosis by these compounds has been confirmed through multiple lines of evidence. Morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing, were observed. nih.gov Staining procedures using Acridine Orange/Ethidium Bromide (AO/EB) and DAPI further confirmed apoptotic bodies. nih.gov A key event in the intrinsic apoptotic pathway is the depolarization of the mitochondrial membrane, which was observed in a dose-dependent manner through JC-1 staining. nih.gov Finally, Annexin V-FITC/PI assays confirmed that the compounds induced early apoptosis. nih.gov
In addition to apoptosis, these compounds affect cell cycle progression. Analysis revealed that treatment with a lead diindoloazepinone derivative caused cells to arrest in the sub-G1 phase, an indicator of apoptotic DNA fragmentation. nih.gov The activation of caspase-3/7, a critical executioner caspase in the apoptotic pathway, is another common cellular response to cytotoxic agents. nih.gov The ability of indole alkaloids to induce apoptosis is a well-documented aspect of their anticancer potential, often involving the regulation of Bcl-2 family proteins and the release of cytochrome c. nih.govplos.org Some indole derivatives also induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the MAPK signaling pathway. plos.orgmdpi.com
| Cellular Process | Assay/Method | Observed Phenotype | Reference |
|---|---|---|---|
| Apoptosis Induction | Morphological Observation, AO/EB & DAPI Staining | Characteristic apoptotic changes | nih.gov |
| Mitochondrial Integrity | JC-1 Staining | Dose-dependent membrane depolarization | nih.gov |
| Apoptosis Confirmation | Annexin V-FITC/PI Assay | Induction of early apoptosis | nih.gov |
| Cell Cycle Progression | Flow Cytometry | Cell cycle arrest at sub-G1 phase | nih.gov |
Mechanistic Insights into Preclinical Biological Activities
The preclinical biological activities of the azepinoindole dione class appear to stem from a multi-pronged mechanism that converges on the induction of DNA damage and the subsequent triggering of apoptosis. The dual ability of related compounds to act as both DNA minor groove binders and selective Topoisomerase I inhibitors provides a powerful mechanistic basis for their cytotoxic effects. nih.gov
By binding to the DNA minor groove, these molecules can interfere with the binding of essential proteins, disrupting DNA replication and transcription. Simultaneously, the inhibition of Topo I traps the enzyme on the DNA, creating stable cleavage complexes. bohrium.com These complexes are converted into toxic double-strand DNA breaks during the S-phase of the cell cycle. frontiersin.org
The cellular machinery attempts to repair this damage, often relying on the PARP-1 enzyme. nih.gov This is where the concept of dual inhibition becomes mechanistically significant. If a compound or combination of compounds also inhibits PARP-1, the cell's ability to repair the Topo I-induced damage is severely compromised. researchgate.net This accumulation of unrepaired DNA damage triggers cellular surveillance mechanisms, leading to cell cycle arrest and, ultimately, the activation of the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and caspase activation. nih.govnih.gov This synergistic mechanism of inducing DNA damage while simultaneously blocking its repair represents a key strategy for enhancing the efficacy of this class of compounds. nih.gov
Advanced Analytical Techniques for Comprehensive Characterization in Azepinoindole Research
Application of High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds like 3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE. longdom.org Unlike standard resolution mass spectrometry, HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide mass measurements with high accuracy, typically to within 5 parts per million (ppm). longdom.orgnih.gov This precision allows for the determination of the elemental formula of the parent molecule and its fragments, serving as a primary method for structural verification. For the title compound (C₁₂H₁₀N₂O₂), the expected exact mass can be calculated and compared against the measured mass, providing strong evidence for its composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. nih.gov In these experiments, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation, generating a unique fragmentation pattern. The analysis of these fragment ions provides detailed information about the molecule's connectivity and confirms the presence of the fused azepinoindole core.
In drug development, HRMS is also a cornerstone of metabolite identification studies. pharmaron.comnih.gov When a compound is introduced into a biological system, it undergoes various metabolic transformations. HRMS, often coupled with liquid chromatography (LC-HRMS), enables the detection and characterization of these metabolites in complex biological matrices like plasma or urine. nih.govmdpi.com The high mass accuracy allows for the identification of metabolic modifications, such as hydroxylation, oxidation, or conjugation, based on precise mass shifts from the parent compound. researchgate.net This approach is vital for understanding the compound's metabolic fate. pharmaron.com
Table 1: Hypothetical HRMS Data for this compound and Potential Metabolites
| Compound/Metabolite | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Proposed Biotransformation |
|---|---|---|---|---|---|
| Parent Compound | C₁₂H₁₀N₂O₂ | 215.08150 | 215.08145 | -0.23 | - |
| Metabolite 1 | C₁₂H₁₀N₂O₃ | 231.07642 | 231.07631 | -0.48 | Hydroxylation |
| Metabolite 2 | C₁₂H₈N₂O₂ | 213.06585 | 213.06579 | -0.28 | Dehydrogenation |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, confirming the carbon-hydrogen framework of the this compound scaffold. mdpi.comresearchgate.net
For complex, non-planar molecules, advanced two-dimensional (2D) NMR techniques are essential for unambiguous assignment and for probing stereochemistry and conformation. nih.gov Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
The stereochemical arrangement of the molecule is elucidated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). ipb.pt These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of substituents on the seven-membered azepine ring.
Conformational analysis investigates the dynamic three-dimensional shapes a molecule can adopt. nih.gov The azepine ring in the title compound is flexible and can exist in various conformations, such as chair or boat forms. Variable-temperature NMR studies can reveal information about the energy barriers between these conformers and their relative populations in solution. rsc.orgresearchgate.net The measurement of scalar coupling constants (³J values) can also provide insight into dihedral angles, further defining the molecule's preferred conformation. mdpi.com This experimental data is often complemented by quantum mechanical calculations to build a comprehensive model of the molecule's behavior in solution. nih.gov
Table 2: Representative ¹H NMR Chemical Shift Assignments for the Azepino[3,4-b]indole Core
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Key Correlations (COSY/NOESY) |
|---|---|---|---|
| Indole (B1671886) N-H | 10.0 - 11.5 | broad singlet | - |
| Aromatic H's | 7.0 - 8.0 | multiplet | Aromatic protons |
| CH₂ (Position 4) | ~3.0 - 3.5 | triplet | H's at Position 3 |
| CH₂ (Position 3) | ~2.5 - 3.0 | multiplet | H's at Position 4 |
| Amide N-H | ~8.0 - 9.0 | broad singlet | H's at Position 2 |
X-ray Crystallography in Determining Solid-State Structure and Binding Modes
While NMR provides information about a molecule's structure in solution, single-crystal X-ray crystallography offers an unambiguous and precise picture of its structure in the solid state. nih.gov This technique provides the absolute confirmation of molecular connectivity, bond lengths, bond angles, and torsional angles, effectively generating a three-dimensional map of electron density. mdpi.com For a novel scaffold like this compound, obtaining a crystal structure is the gold standard for structural verification.
The analysis of the crystal structure also reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in the crystal lattice. nih.govmdpi.com These interactions are fundamental to understanding the material's physical properties, such as solubility and melting point.
Beyond the structure of the molecule itself, X-ray crystallography is a powerful tool for understanding drug-target interactions. As the methanesulfonate (B1217627) salt of this compound is known to be a Myt1 kinase inhibitor, co-crystallizing the molecule with its target protein can reveal its binding mode within the active site. pharmaffiliates.comscbt.comnih.gov This provides invaluable, atomic-level detail on the specific hydrogen bonds, hydrophobic interactions, and other forces that are critical for its biological activity. nih.govnih.gov Such information is crucial for structure-based drug design and the optimization of lead compounds.
Table 3: Illustrative Crystallographic Data for a Fused Heterocyclic Compound
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 8.512 | Unit cell dimension along the a-axis. |
| b (Å) | 14.325 | Unit cell dimension along the b-axis. |
| c (Å) | 9.789 | Unit cell dimension along the c-axis. |
| β (°) | 105.3 | The angle of the unit cell. |
| Volume (ų) | 1150.4 | The volume of one unit cell. |
Chromatographic and Separation Techniques for Isolation and Purity Assessment
Chromatographic techniques are fundamental to every stage of chemical research, from reaction monitoring to final product purification and analysis. For the synthesis of this compound, column chromatography is typically employed for the initial purification and isolation of the product from the reaction mixture.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final compound with high precision. An HPLC system separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). By using a standardized method, the purity of a sample can be assessed, typically by measuring the area of the peak corresponding to the compound relative to the total area of all peaks detected, often by a UV detector. A purity level of >95% or >98% is commonly required for compounds intended for biological testing.
Preparative HPLC can be used to purify larger quantities of the compound to a very high degree of purity. Furthermore, coupling HPLC with mass spectrometry (LC-MS) creates a powerful analytical system that combines separation with mass-based identification, allowing for the simultaneous assessment of purity and confirmation of identity. nih.govmdpi.com This is particularly useful for analyzing complex reaction mixtures or for metabolite profiling studies. mdpi.com
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~12.5 minutes |
Future Perspectives and Emerging Research Avenues for 3,4 Dihydro 2h,10h Azepino 3,4 B Indole 1,5 Dione
Unexplored Synthetic Pathways and Methodological Advancements
The synthesis of azepinoindoles, including the 3,4-dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione core, has been an area of active investigation. researchgate.net A variety of synthetic strategies have been developed to construct this heterocyclic system.
Recent advancements have focused on developing more efficient and versatile synthetic routes. For instance, a one-step synthesis of azepino[3,4-b]indoles has been achieved through a cooperative aza-[4+3] cycloaddition from readily available starting materials. rsc.org This method offers a highly efficient pathway to a diverse range of azepino[3,4-b]indoles. rsc.org Other notable methods include palladium-catalyzed C(sp2)–H imidoylative cyclization reactions and transition-metal-free approaches utilizing potassium iodide-mediated oxidative Pictet–Spengler reactions. researchgate.net Brønsted-acid-catalyzed cyclization of in situ generated dihydrospiroquinoline intermediates has also emerged as a straightforward and efficient protocol for producing tetrahydrobenzo nih.govbohrium.comazepino[4,5-b]indoles under mild conditions. nih.govbohrium.com
Despite these advancements, several synthetic pathways remain underexplored. The development of stereodivergent synthetic methods to access all possible stereoisomers of chiral azepinoindoles is a significant area for future research. nih.gov While cooperative Cu/Ir-catalyzed asymmetric allylic alkylation followed by intramolecular Friedel–Crafts reaction has shown promise in constructing azepino[3,4,5-cd]-indoles with high stereocontrol, applying similar strategies to the this compound scaffold could yield novel analogs with distinct biological profiles. nih.gov
Furthermore, the exploration of novel catalytic systems, such as photoredox catalysis or enzymatic catalysis, could provide more sustainable and selective routes to the azepinoindole core. For example, the use of strictosidine (B192452) synthase to catalyze the Pictet-Spengler reaction for the formation of azepino-indole skeletons highlights the potential of biocatalysis in this field. nih.gov
Methodological advancements could also focus on the late-stage functionalization of the this compound core. Developing robust methods for the selective introduction of various substituents at different positions of the scaffold would enable the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
| Synthetic Method | Key Features | Potential for Advancement |
| Aza-[4+3] Cycloaddition | One-step, four-component reaction. rsc.org | Exploration of new components and catalysts. rsc.org |
| Pd-Catalyzed C(sp2)–H Imidoylative Cyclization | Wide substrate scope. researchgate.net | Development of more sustainable catalyst systems. |
| Oxidative Pictet–Spengler Reaction | Transition-metal-free, mild conditions. researchgate.net | Application to a broader range of substrates. |
| Brønsted-Acid-Catalyzed Cyclization | Mild conditions, efficient. nih.govbohrium.com | Asymmetric variations of the reaction. |
| Ring-Closing Metathesis | Access to various azepinoindole derivatives. researchgate.net | Development of new catalysts for improved efficiency. |
Potential as a Chemical Biology Probe and Tool Compound
Chemical probes are small molecules used to study biological processes and validate drug targets. nih.gov The this compound scaffold and its derivatives have shown potential as kinase inhibitors, making them valuable candidates for development as chemical biology probes. pharmaffiliates.comresearchgate.net For instance, the methanesulfonate (B1217627) salt of this compound is known to be a Myt1 kinase inhibitor. pharmaffiliates.com
To be effective as a chemical probe, a compound should exhibit high potency, selectivity, and a well-understood mechanism of action. Future research should focus on characterizing the inhibitory profiles of this compound analogs against a broad panel of kinases and other potential targets. This would help in identifying highly selective inhibitors that can be used to dissect the roles of specific enzymes in cellular signaling pathways.
Furthermore, the development of "clickable" or "taggable" versions of this compound would enhance its utility as a tool compound. These modified analogs could be used for target identification and validation studies through techniques such as affinity chromatography and chemical proteomics.
The ability to modulate protein function with temporal and spatial control is a key advantage of chemical probes. nih.gov Photo-activatable or photo-switchable derivatives of this compound could be designed to allow for precise control over their biological activity, enabling more sophisticated studies of cellular processes.
Rational Design of Next-Generation Azepinoindole Analogs
Rational drug design, aided by computational modeling and structure-activity relationship (SAR) studies, is a powerful approach for developing novel therapeutics. nih.gov The this compound scaffold provides a versatile template for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Structure-based drug design can be employed to optimize the interactions of azepinoindole analogs with their target proteins. For example, the design of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors was guided by a core-hopping strategy and validated through biochemical assays. nih.gov Similarly, a combination of protein structure-based design, molecular modeling, and SAR led to the development of potent 3,4-dihydro-2H- researchgate.netresearchgate.netdiazepino[6,7,1-hi]indol-1-ones as inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov
Future rational design efforts could focus on several key areas:
Target Selectivity: Modifying the substitution pattern on the azepinoindole core to enhance selectivity for specific kinase isoforms or other protein targets.
Pharmacokinetic Properties: Optimizing properties such as solubility, metabolic stability, and cell permeability to improve the drug-like characteristics of the compounds.
Novel Mechanisms of Action: Designing analogs that act through novel mechanisms, such as allosteric modulation or targeted protein degradation (e.g., PROTACs).
The use of in silico screening and predictive toxicology models can aid in the early identification of promising candidates and help to de-risk the drug development process. researchgate.net
| Design Strategy | Objective | Example |
| Core-Hopping | Replace a core scaffold while maintaining biological activity. nih.gov | Benzoazepinone core as a replacement for a linker moiety in ROCK inhibitors. nih.gov |
| Structure-Based Design | Optimize interactions with the target protein's binding site. nih.gov | Design of PARP inhibitors to fit the NAD+ binding site. nih.gov |
| Bioisosteric Replacement | Replace a functional group with another that has similar physical or chemical properties. | Substitution of a carbazole (B46965) derivative in the design of anti-tubulin agents. nih.gov |
Challenges and Opportunities in Azepinoindole Research
The field of azepinoindole research presents both significant challenges and exciting opportunities.
Challenges:
Synthetic Complexity: The construction of the seven-membered azepine ring and the control of stereochemistry can be challenging. researchgate.net Developing more efficient, scalable, and environmentally friendly synthetic methods remains a key objective. researchgate.net
Target Identification and Validation: For many biologically active azepinoindoles, the precise molecular targets and mechanisms of action are not fully understood.
Drug Resistance: As with many therapeutic agents, the potential for the development of drug resistance is a concern that needs to be addressed through the design of next-generation compounds and combination therapies.
Opportunities:
Untapped Biological Space: The azepinoindole scaffold is a "privileged structure" in medicinal chemistry, and there is vast potential to explore its activity against a wide range of biological targets beyond kinases. researchgate.netresearchgate.net
New Therapeutic Areas: Azepinoindoles have the potential to be developed into treatments for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. researchgate.net
Interdisciplinary Collaboration: The advancement of azepinoindole research will require close collaboration between synthetic chemists, medicinal chemists, chemical biologists, and computational scientists.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as cyclization of indole derivatives with azepine precursors. Key steps include the use of formaldehyde and amino acids (e.g., L-tryptophan) under acidic or basic conditions, as observed in analogous azepino-indole syntheses . Optimization involves adjusting temperature, solvent polarity (e.g., dioxane or methanol), and catalyst selection. For example, microwave-assisted synthesis in dry media can enhance reaction efficiency and purity . Yield optimization requires iterative testing of stoichiometric ratios and reaction times, followed by purification via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies functional groups like lactam carbonyls (≈1700 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves the fused azepine-indole ring system and substituent positions . High-performance liquid chromatography (HPLC) with UV detection ensures purity, and X-ray crystallography provides definitive structural validation if single crystals are obtainable .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow standard organic chemistry safety practices: use fume hoods for volatile reagents, wear nitrile gloves, and employ chemical-resistant lab coats. Given the compound’s potential photochemical reactivity (common in indole derivatives), avoid prolonged light exposure. Hazardous intermediates (e.g., formaldehyde) require spill kits and neutralization protocols. Waste disposal must adhere to institutional guidelines for lactam-containing heterocycles .
Advanced Research Questions
Q. How can computational chemistry models predict the compound’s reactivity or biological interactions?
- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions to predict nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to biological targets like enzymes or receptors. For example, the lactam moiety may interact with protease active sites, analogous to β-lactam antibiotics. Validation requires correlating computational results with experimental kinetic or thermodynamic data .
Q. How can researchers resolve contradictions in experimental data (e.g., NMR vs. X-ray crystallography results)?
- Methodological Answer : Discrepancies between NMR solution-state data and X-ray solid-state structures often arise from conformational flexibility. To resolve this, conduct variable-temperature NMR to detect dynamic processes or use NOESY/ROESY to study spatial proximities in solution. For crystallography, ensure high-resolution data (<1.0 Å) and validate hydrogen bonding networks against computational models .
Q. What experimental designs are suitable for studying the compound’s biological activity or mechanism of action?
- Methodological Answer : Design dose-response assays (e.g., IC₅₀ determinations) in cell cultures or enzyme inhibition models. Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., methoxy or methyl groups). For mechanistic insights, employ isotopic labeling (e.g., ¹⁴C) to track metabolic pathways or use fluorescence tagging for cellular localization studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
